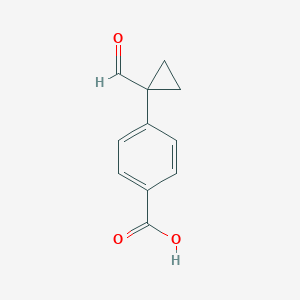

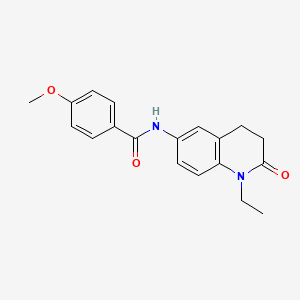

N-(1-乙基-2-氧代-1,2,3,4-四氢喹啉-6-基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide" is a part of the tetrahydroquinoline family, which is known for a wide range of biological activities and chemical properties. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents and their diverse pharmacological profiles.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves Pictet-Spengler reactions, Friedländer synthesis, or variations thereof. For instance, a method for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives employs a cascade reaction involving reductive amination and palladium-catalyzed processes, demonstrating the complexity and versatility in synthesizing these compounds (Bracher, F., Glas, C., & Wirawan, R., 2021).

Molecular Structure Analysis

Molecular structure analysis of tetrahydroquinoline derivatives reveals that these molecules can exhibit a range of conformations due to their cyclic structure. Crystal structure and Hirshfeld surface analysis of similar compounds indicate the presence of significant intermolecular interactions, which can influence the compound's chemical behavior and biological activity (Filali Baba, Y. et al., 2019).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in various chemical reactions, including C-H activation and cyclization processes. For example, a study demonstrated the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides leading to tetrahydroisoquinolinone products, showcasing the reactivity and functional group compatibility of these molecules (Rakshit, S. et al., 2011).

科学研究应用

Rh(III)-Catalyzed Oxidative Olefination

该化合物在Rh(III)-催化的氧化烯烃化反应中发挥作用,其中利用N-甲氧基苯甲酰胺的定向C-H键活化。这个过程以其温和性、实用性、选择性和高产率而闻名,N-O键作为内部氧化剂。调整定向/氧化基团的取代基会导致有价值的四氢异喹啉酮产物的选择性形成,展示了该化合物在合成化学中的多功能性 (Rakshit et al., 2011)。

Sigma-2受体探针

它作为一种新型sigma-2受体探针,其衍生物如RHM-1显示出更高的亲和力对sigma2受体。这种高亲和力以及与其他配体相比的结合差异使其成为研究体外sigma2受体的有用配体,有助于理解受体药理学 (Xu et al., 2005)。

代谢物鉴定和转运蛋白介导的排泄

该化合物在鉴定新型抑制剂(如治疗稳定型心绞痛和心房颤动的YM758)的人体代谢物方面发挥了重要作用。该研究阐明了这些代谢物的肾脏和肝脏排泄机制,这些机制受到各种转运蛋白的促进。这项研究增进了对药物代谢和排泄过程的理解,这对于药物开发和安全评估至关重要 (Umehara et al., 2009)。

抗惊厥活性

通过高通量筛选,已确定N-(四氢异喹啉基)-2-甲氧基苯甲酰胺等与查询化合物相关的化合物具有抗惊厥活性。结构-活性关系(SAR)研究提供了在动物模型中具有高亲和力和有效抗惊厥活性的化合物,表明在癫痫治疗中具有潜在应用 (Chan et al., 1998)。

属性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-21-17-10-7-15(12-14(17)6-11-18(21)22)20-19(23)13-4-8-16(24-2)9-5-13/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQNIKLZOHWQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)